molecular formula N2O B1590623 CID 12622056 CAS No. 20621-02-7

CID 12622056

Cat. No.: B1590623
CAS No.: 20621-02-7
M. Wt: 46 g/mol
InChI Key: GQPLMRYTRLFLPF-ZDOIIHCHSA-N
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Description

This compound is known for its unique chemical structure and properties, which make it a subject of interest in scientific research and industrial applications.

Scientific Research Applications

CID 12622056 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new chemical compounds and materials.

    Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.

    Industry: this compound is used in industrial processes, including the production of specialty chemicals and materials with specific properties .

Preparation Methods

The synthesis of CID 12622056 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. Optimizing these conditions is essential to achieve the desired product with high efficiency.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and quantity of the compound

Chemical Reactions Analysis

CID 12622056 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions to form oxidized derivatives.

    Reduction: Reduction reactions involving reducing agents can convert this compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups, leading to the formation of new compounds.

    Common Reagents and Conditions: The reactions typically involve reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired products.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Mechanism of Action

The mechanism of action of CID 12622056 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

CID 12622056 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar chemical structures and properties include those with related functional groups and molecular frameworks.

    Uniqueness: this compound stands out due to its specific chemical structure, which imparts unique properties and reactivity.

Properties

InChI

InChI=1S/N2O/c1-2-3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPLMRYTRLFLPF-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N-]=[N+]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15N-]=[15N+]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504645
Record name Oxo(~15~N_2_)-1lambda~5~-diazyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.000 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20621-02-7
Record name Oxo(~15~N_2_)-1lambda~5~-diazyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20621-02-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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